1-Benzyl-2,4,5-triphenylimidazole
Description
Properties
CAS No. |
13269-91-5 |
|---|---|
Molecular Formula |
C28H22N2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzyl-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C28H22N2/c1-5-13-22(14-6-1)21-30-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)29-28(30)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
YXISEDRBMZJRNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-2,4,5-triphenylimidazole, and how do solvent-free methods compare to traditional approaches?
- Methodological Answer : The compound can be synthesized via solvent-free, one-pot methods using catalysts like secondary amine B, which avoids toxic solvents and reduces reaction time. Key steps include condensation of benzil, ammonium acetate, and benzaldehyde derivatives under reflux conditions. This approach yields this compound with a melting point of 159–161°C and purity confirmed by IR (ν~1590 cm⁻¹ for C=N) and NMR (δ~5.12 ppm for the benzyl CH₂ group) . Green chemistry approaches using ethanol as a solvent also achieve comparable yields but require optimization of stoichiometric ratios and temperature gradients .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer : Combined IR and NMR spectroscopy is critical for structural confirmation. In IR, the C=N stretch appears at ~1590 cm⁻¹, while aromatic C-H stretches are observed at ~2890 cm⁻¹. In H NMR (CDCl₃), the benzyl CH₂ group resonates as a singlet at δ~5.12 ppm, and aromatic protons appear as a multiplet between δ~6.82–7.58 ppm. C NMR confirms aromatic carbons (δ~126–148 ppm) and the benzyl carbon (δ~48.28 ppm). Cross-referencing with spectral libraries (e.g., SDBS KBr) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or byproduct formation when using different benzoylation methods (e.g., Weiss vs. modified protocols)?
- Methodological Answer : Discrepancies arise from variations in benzoyl chloride handling and purification. Weiss’s method involves benzoylation followed by excess reagent removal via distillation, whereas modified protocols may use ethanol recrystallization. To resolve contradictions:
- Compare TLC profiles at intermediate stages to identify byproducts.
- Analyze mother liquors via HPLC-MS to detect hydrolyzed derivatives (e.g., 2,4,5-triphenylimidazole).
- Optimize stoichiometry (e.g., molar ratios of benzil to benzaldehyde) to suppress side reactions .
Q. What mechanistic insights explain the formation of 2,4,5-triphenylimidazole derivatives during hydrolysis of 1-benzoyl precursors, and how can reaction conditions be optimized to minimize undesired pathways?
- Methodological Answer : Hydrolysis of 1-benzoyl-2,4,5-triphenylimidazole proceeds via nucleophilic attack on the carbonyl group, leading to cleavage of the benzoyl moiety. This redox-driven pathway is influenced by pH and solvent polarity. To mitigate hydrolysis:
- Use anhydrous conditions and aprotic solvents (e.g., THF) during synthesis.
- Monitor reaction progress with in-situ FTIR to detect early hydrolysis.
- Stabilize the benzoyl group by introducing electron-withdrawing substituents on the phenyl rings .
Q. How do steric and electronic factors influence the crystallization behavior of this compound, and what strategies improve single-crystal growth for X-ray analysis?
- Methodological Answer : The compound’s crystallization is hindered by bulky phenyl groups, which create steric clashes. To enhance crystal growth:
- Use slow evaporation in ethanol or ethyl acetate at 4°C.
- Introduce halogen substituents (e.g., Cl) on peripheral phenyl rings to promote π-stacking.
- Employ seeding techniques with pre-characterized microcrystals. Structural analogs like 1-Benzyl-2-(4-chlorophenyl) derivatives have been successfully analyzed via X-ray diffraction, providing templates for optimization .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting NMR data between synthetic batches of this compound?
- Methodological Answer : Contradictions often stem from residual solvents or polymorphic variations. To validate
- Re-crystallize samples from ethanol and re-acquire NMR spectra.
- Use C DEPT-135 to distinguish between CH₂ groups and quaternary carbons.
- Compare with literature values (e.g., δ~148.08 ppm for imidazole ring carbons) .
Tables for Key Data
| Parameter | Value/Observation | Source |
|---|---|---|
| Melting Point | 159–161°C (ethanol) | |
| IR C=N Stretch | 1590 cm⁻¹ | |
| H NMR (Benzyl CH₂) | δ 5.12 ppm (singlet) | |
| C NMR (Benzyl) | δ 48.28 ppm | |
| Hydrolysis Byproduct | 2,4,5-Triphenylimidazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
